molecular formula C17H19Cl2N3O3S2 B215243 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

Numéro de catalogue B215243
Poids moléculaire: 448.4 g/mol
Clé InChI: FGOVJONHWWWBAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine, commonly known as BAY 43-9006 or sorafenib, is a small molecule kinase inhibitor that is used in the treatment of various cancers. The drug is known to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways that are involved in tumor growth and progression.

Mécanisme D'action

BAY 43-9006 works by inhibiting the activity of multiple kinases that are involved in tumor growth and progression. The drug targets RAF kinases, which play a key role in the MAPK/ERK signaling pathway that is involved in cell proliferation and survival. Additionally, BAY 43-9006 inhibits the activity of VEGFR-2 and PDGFR-beta, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. The drug inhibits cell proliferation and induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes. Additionally, BAY 43-9006 has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.

Avantages Et Limitations Des Expériences En Laboratoire

BAY 43-9006 has several advantages for use in lab experiments. The drug is relatively easy to synthesize and is commercially available, making it readily accessible to researchers. Additionally, BAY 43-9006 has been extensively studied and its mechanism of action is well understood, making it a valuable tool for studying cancer biology.
However, there are also limitations to the use of BAY 43-9006 in lab experiments. The drug has been shown to have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. Additionally, the drug has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in cell culture or animal models.

Orientations Futures

There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that incorporate BAY 43-9006 with other drugs or treatment modalities. Additionally, there is ongoing research into the use of BAY 43-9006 in combination with immunotherapy, which may enhance the anti-tumor immune response. Finally, there is interest in the development of more potent and selective kinase inhibitors that target specific signaling pathways and have fewer off-target effects.

Méthodes De Synthèse

The synthesis of BAY 43-9006 is a complex process that involves multiple steps. The first step involves the reaction of 2,6-dichloro-3-methylphenyl isothiocyanate with 3-aminopyridine-4-carboxylic acid to form the intermediate 3-(2,6-dichloro-3-methylphenylthio)pyridine-4-carboxamide. The intermediate is then reacted with butylamine and sulfonyl chloride to form the final product, BAY 43-9006.

Applications De Recherche Scientifique

BAY 43-9006 has been extensively studied for its potential use in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. The drug has been shown to inhibit the activity of multiple kinases that are involved in tumor growth and progression, including RAF kinases, VEGFR-2, and PDGFR-beta.

Propriétés

Nom du produit

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

Formule moléculaire

C17H19Cl2N3O3S2

Poids moléculaire

448.4 g/mol

Nom IUPAC

1-butyl-3-[4-(2,6-dichloro-3-methylphenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C17H19Cl2N3O3S2/c1-3-4-8-21-17(23)22-27(24,25)14-10-20-9-7-13(14)26-16-12(18)6-5-11(2)15(16)19/h5-7,9-10H,3-4,8H2,1-2H3,(H2,21,22,23)

Clé InChI

FGOVJONHWWWBAW-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC(=C2Cl)C)Cl

SMILES canonique

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC(=C2Cl)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.